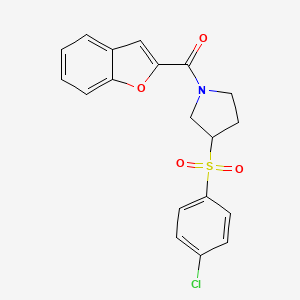

Benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone is a complex organic compound that features a benzofuran ring, a pyrrolidine ring, and a sulfonyl group attached to a chlorophenyl group. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of study in medicinal chemistry and related fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method is the cyclization of o-hydroxyacetophenones under basic conditions . The pyrrolidine ring can be introduced through a nucleophilic substitution reaction involving a suitable pyrrolidine derivative. The sulfonyl group is often introduced via sulfonylation reactions using sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

Benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the methanone moiety can produce benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanol.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to benzofuran derivatives. For instance, benzofuran derivatives have been synthesized and evaluated for their efficacy against a variety of cancer cell lines. The compound has shown promise in inhibiting cancer cell proliferation, particularly in melanoma and other aggressive cancers. A notable study demonstrated that certain benzofuran-sulfonamide hybrids exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity .

Antitubercular Properties

In addition to anticancer properties, benzofuran derivatives have been explored for their antitubercular effects. Compounds synthesized from benzofuran frameworks have been tested against Mycobacterium tuberculosis, showing promising results that suggest potential as new therapeutic agents for tuberculosis .

Pharmacological Applications

Anti-inflammatory Effects

Benzofuran derivatives have been investigated for their anti-inflammatory properties. The sulfonamide moiety in the compound enhances its interaction with inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. Studies indicate that these compounds can effectively reduce inflammation markers in vitro and in vivo models .

Neuropharmacology

Research has also pointed to the potential neuropharmacological applications of benzofuran derivatives. Some studies suggest that these compounds may influence neurotransmitter systems, which could lead to developments in treatments for neurological disorders such as anxiety and depression .

Synthetic Methodologies

Synthesis of Benzofurans

The synthesis of benzofurans via electrooxidation methods has been well-documented. This method allows for the efficient formation of benzofuran structures from simpler precursors, providing a pathway to synthesize complex molecules like benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone . The synthetic routes often involve the use of hydroquinone derivatives as starting materials, which are oxidized to form the desired benzofuran structure.

Diverse Synthetic Routes

Various synthetic strategies have been developed to create derivatives of benzofurans with different substituents. These strategies include Claisen–Schmidt condensation reactions and N-sulfonation reactions with sulfonyl chlorides, which have proven effective in generating a wide array of functionalized benzofurans suitable for biological evaluation .

Case Studies

| Study | Findings | Application Area |

|---|---|---|

| Study 1 | Demonstrated significant cytotoxicity against LOX IMVI melanoma cells with IC50 values < 10 µM. | Anticancer |

| Study 2 | Compounds exhibited strong inhibition against Mycobacterium tuberculosis strains. | Antitubercular |

| Study 3 | Showed anti-inflammatory effects in animal models with reduced cytokine levels. | Anti-inflammatory |

| Study 4 | Indicated potential neuroprotective effects through modulation of neurotransmitter release. | Neuropharmacology |

Mécanisme D'action

The mechanism of action of Benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzofuran derivatives: Compounds like psoralen and angelicin share the benzofuran core and exhibit similar biological activities.

Pyrrolidine derivatives: Compounds such as pyrrolidine-2-carboxamide have similar structural features and pharmacological properties.

Uniqueness

Benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone is unique due to the combination of its benzofuran and pyrrolidine rings with a sulfonyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Activité Biologique

Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The compound Benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone (CAS: 338411-59-9) is a notable example, integrating a benzofuran moiety with a pyrrolidine structure and a sulfonyl group. This article explores its biological activity based on recent research findings.

| Property | Value |

|---|---|

| Molecular Formula | C22H14Cl2O4S |

| Molar Mass | 445.32 g/mol |

| CAS Number | 338411-59-9 |

| Synonyms | 2-(4-chlorobenzoyl)-3-[(4-chlorobenzenesulfonyl)methyl]-1-benzofuran |

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. A study highlighted that benzofuran compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for several derivatives was reported to be as low as 3.12 μg/mL, showcasing their potential as effective antimicrobial agents .

Antitumor Activity

Benzofuran derivatives have also been evaluated for their anticancer properties. In vitro studies revealed that certain compounds derived from benzofuran exhibited potent cytotoxic effects against human cancer cell lines. For instance, compounds synthesized from benzofuran showed IC50 values around 11 μM to 12 μM against ovarian cancer cells (A2780), indicating promising antitumor activity .

Case Study: Anticancer Efficacy

A specific derivative of benzofuran was tested against multiple cancer cell lines, demonstrating a dose-dependent response in inhibiting cell proliferation. The mechanism involved the induction of apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction, leading to cytochrome c release and subsequent caspase activation .

The biological activity of benzofuran derivatives is often attributed to their ability to interact with various biological targets:

- Antimicrobial Mechanism : The presence of the sulfonyl group enhances the compound's ability to penetrate bacterial membranes, disrupting cellular functions.

- Antitumor Mechanism : The induction of apoptosis via ROS generation has been documented in studies involving similar benzofuran derivatives, suggesting that this compound may operate through comparable pathways .

Summary of Biological Activities

Propriétés

IUPAC Name |

1-benzofuran-2-yl-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4S/c20-14-5-7-15(8-6-14)26(23,24)16-9-10-21(12-16)19(22)18-11-13-3-1-2-4-17(13)25-18/h1-8,11,16H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOMFKPEDXWVQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.